10-Hydroxy majoroside
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Overview
Description
10-Hydroxy majoroside: is a naturally occurring iridoid glucoside found in certain plant species, such as Plantago cornutiThe molecular formula of this compound is C17H24O11, and it has a molecular weight of 404.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy majoroside typically involves the extraction from natural sources, such as Plantago cornuti. The extraction process includes several steps:
Plant Material Collection: The plant material is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 10-Hydroxy majoroside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are used under specific conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted iridoid glucosides.
Scientific Research Applications
Chemistry: 10-Hydroxy majoroside is used as a reference compound in the study of iridoid glucosides. It serves as a standard for the identification and quantification of similar compounds in plant extracts.
Biology: In biological research, this compound is studied for its potential antimicrobial, antiviral, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacteria and viruses .
Medicine: The compound is being investigated for its potential therapeutic applications, including wound healing and anti-inflammatory effects. It is also being explored for its role in modulating immune responses .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and formulations. Its biological activities make it a valuable compound for creating novel therapeutic agents .
Mechanism of Action
The mechanism of action of 10-Hydroxy majoroside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Antimicrobial Activity: It disrupts the cell membrane of bacteria, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antiviral Activity: It interferes with viral replication and inhibits the entry of viruses into host cells.
Comparison with Similar Compounds
Aucubin: Another iridoid glucoside with similar biological activities.
Catalpol: Known for its neuroprotective and anti-inflammatory properties.
Loganin: Exhibits anti-inflammatory and antioxidant effects.
Uniqueness of 10-Hydroxy majoroside: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its presence in certain plant species and its potential therapeutic applications make it a valuable compound for research and development .
Properties
IUPAC Name |
methyl (1S,4aS,6S)-6-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6-tetrahydrocyclopenta[c]pyran-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(11-6(8)2-9(20)7(11)3-18)28-17-14(23)13(22)12(21)10(4-19)27-17/h5-6,9-10,12-14,16-23H,2-4H2,1H3/t6-,9+,10-,12-,13+,14-,16+,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXNCIWSRAIAR-OCGKWZSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2=C(C(CC12)O)CO)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H](C2=C([C@H](C[C@H]12)O)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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